(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H30N2O4S2 and its molecular weight is 426.59. The purity is usually 95%.
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Biological Activity
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential biological applications, particularly in pharmacology. Its structure features a piperidine ring, thioether linkage, and various functional groups that may influence its biological activity. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H31N2O3S with a molecular weight of approximately 425.6 g/mol. The compound's structure includes:
- A piperidine ring which is known for its role in various biological activities.
- A thioether linkage that may enhance lipophilicity and bioavailability.
- A methoxyphenyl group , which can influence receptor interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
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Antitumor Activity
- Research has shown that compounds with similar structural motifs can inhibit tumor cell proliferation and induce apoptosis. For example, related piperidine derivatives have demonstrated efficacy against various cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .
- The compound's ability to interact with specific cellular targets suggests it may modulate pathways involved in tumor growth and survival.
-
Neuropharmacological Effects
- The presence of piperidine rings in similar compounds has been linked to neuroactive properties, including analgesic and anxiolytic effects. Further studies are needed to elucidate whether this compound can influence neurotransmitter systems or exhibit neuroprotective properties.
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Antimicrobial Properties
- Certain derivatives of piperidine have shown promise as antimicrobial agents. The thioether group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased antibacterial activity.
Understanding the mechanisms through which this compound exerts its effects is critical for developing it as a therapeutic agent:
- Receptor Interactions : The structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to ferroptosis, a form of regulated cell death .
Case Study 1: Antitumor Activity
A study investigating related piperidine derivatives reported that these compounds inhibited tumor cell proliferation by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. The research highlighted the importance of the methoxy group in enhancing cytotoxicity against cancer cells .
Case Study 2: Neuropharmacological Effects
In another study, piperidine-based compounds were tested for their effects on anxiety-like behaviors in rodent models. Results indicated that these compounds reduced anxiety levels significantly compared to controls, suggesting potential therapeutic applications in treating anxiety disorders .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
(4-Methoxyphenyl)thio-piperidine | Contains thioether and piperidine | Antitumor, Neuroactive |
4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Sulfonamide derivative | Antitumor |
Thioether derivatives | General class with sulfur linkages | Varies widely; often antimicrobial |
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S2/c1-26-18-3-5-19(6-4-18)27-15-16-7-11-21(12-8-16)20(23)17-9-13-22(14-10-17)28(2,24)25/h3-6,16-17H,7-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMVALYKHCLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.